Ro 48-8071 fumarate
CAS No.: 189197-69-1
Cat. No.: VC0003673
Molecular Formula: C27H31BrFNO6
Molecular Weight: 564.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 189197-69-1 |
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Molecular Formula | C27H31BrFNO6 |
Molecular Weight | 564.4 g/mol |
IUPAC Name | (4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/C23H27BrFNO2.C4H4O4/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18;5-3(6)1-2-4(7)8/h3,8-13,17H,1,4-7,14-16H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Standard InChI Key | XCYAYLWZCRGKDS-WLHGVMLRSA-N |
Isomeric SMILES | CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=C/C(=O)O)\C(=O)O |
SMILES | CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O |
Chemical and Pharmacological Profile of Ro 48-8071 Fumarate
Structural Characteristics
Ro 48-8071 fumarate (C₂₃H₂₇BrFNO₂·C₄H₄O₄) is a fumarate salt derived from the parent compound (4-bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone, with a molecular weight of 564.44 g/mol . The fumarate counterion enhances aqueous solubility (25 mg/mL in water), making it suitable for in vivo administration . Key structural features include:
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Aromatic backbone: A 4-bromophenyl group linked to a 2-fluorophenyl moiety via a ketone bridge
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Aliphatic chain: A hexyloxy spacer with a methylallylamine substituent
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Fumarate coordination: Stabilizes the compound as a monovalent salt .
Table 1 summarizes its physicochemical properties:
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₁BrFNO₆ |
CAS Number | 189197-69-1 |
Purity | ≥99% (HPLC) |
Solubility | 25 mg/mL in water |
Storage Conditions | Ambient temperature |
Mechanism of Action
Ro 48-8071 fumarate targets OSC (EC 5.4.99.7), which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol in the cholesterol biosynthesis pathway . By inhibiting this step, the compound depletes cellular cholesterol and downstream steroid hormones, disrupting membrane integrity and signaling in cancer cells . Secondary mechanisms include:
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PI3-kinase inhibition: Reduces Akt phosphorylation, impairing survival pathways
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Androgen receptor (AR) downregulation: Suppresses AR expression in hormone-dependent prostate cancer cells
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Estrogen receptor β (ERβ) upregulation: Enhances anti-proliferative signaling in castration-resistant malignancies .
Anticancer Efficacy Across Tumor Types
In Vitro Activity
Ro 48-8071 fumarate exhibits nanomolar potency against diverse cancer cell lines, as shown in Table 2:
Mechanistic studies in TNBC models demonstrated 72% apoptosis induction at 50 nM through caspase-3/7 activation and Bcl-2 suppression . In prostate cancer, 100 nM treatment reduced AR protein levels by 65% within 48 hours while elevating ERβ expression 3.2-fold .
In Vivo Efficacy
Subcutaneous xenograft models revealed dose-dependent tumor growth inhibition:
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PC-3 prostate tumors: 10 mg/kg/day oral dosing reduced tumor volume by 58% over 21 days compared to controls
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MDA-MB-231 TNBC tumors: 15 mg/kg intraperitoneal administration every 3 days decreased tumor weight by 64% after 4 weeks, with no hepatotoxicity or weight loss observed .
Therapeutic Implications and Future Directions
Combination Strategies
Synergistic effects emerge when combining Ro 48-8071 fumarate with:
Clinical Translation Challenges
Key considerations for human trials include:
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Optimizing dosing schedules to maintain OSC inhibition without compensatory squalene accumulation
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Biomarker development (e.g., circulating lanosterol levels) to monitor target engagement
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Evaluating long-term effects on adrenal steroidogenesis.
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